Enantiomeric Identity: (R)-Configuration as a Determinant of Biological Potency in Fluorinated Amine Scaffolds
In a study of enkephalin analogs incorporating 4,4-difluoro-2-aminobutyric acid (DFAB)—the carboxylic acid congener of 4,4-difluorobutan-2-amine—the D-DFAB³-containing DPDPE analog exhibited over 100-fold higher delta opioid receptor agonist potency compared to the non-fluorinated D-Abu³ analog, and notably, the D-DFAB³ analog was more potent than its L-DFAB³ counterpart, reversing the usual L > D trend observed with non-fluorinated amino acids [1]. This demonstrates that the (R) versus (S) configuration at the amine-bearing carbon is not a passive structural feature but an active determinant of target engagement when combined with the gem-difluoro motif.
| Evidence Dimension | Delta opioid receptor agonist potency (in vitro GPI assay) |
|---|---|
| Target Compound Data | [D-DFAB³]DPDPE: >100-fold more potent than [D-Abu³]DPDPE (exact EC₅₀ not numerically reported; described as 'over 100-fold higher') |
| Comparator Or Baseline | [D-Abu³]DPDPE (non-fluorinated 2-aminobutyric acid analog); [L-DFAB³]DPDPE (enantiomeric fluorinated analog) |
| Quantified Difference | >100-fold increase in delta agonist potency for D-DFAB³ vs. D-Abu³; D-DFAB³ more potent than L-DFAB³ (reversal of typical stereochemical preference) |
| Conditions | Guinea pig ileum (GPI) in vitro assay; mouse vas deferens (MVD) assay; delta vs. mu opioid receptor selectivity profiling |
Why This Matters
This provides the strongest available quantitative evidence that the (R)-configuration, when paired with the 4,4-difluoro motif, can produce order-of-magnitude potency gains over both the non-fluorinated and the opposite-enantiomer analogs—a finding that directly informs chiral procurement decisions for amine building blocks intended for bioactive molecule construction.
- [1] Winkler, D. et al. (1998). Enkephalin analogs containing 4,4-difluoro-2-aminobutyric acid: synthesis and fluorine effect on the biological activity. Journal of Peptide Science, 4(8), 496–501. PMID: 9927256. View Source
